molecular formula C12H18ClN3O2S B2644515 4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 349086-49-3

4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No. B2644515
CAS RN: 349086-49-3
M. Wt: 303.81
InChI Key: YRTXZLHFSCBLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .

Scientific Research Applications

Antiviral and Antibacterial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antiviral and antibacterial properties. For instance, a study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing anti-tobacco mosaic virus activity, indicating the potential for antiviral applications (Chen et al., 2010).

Cancer Research

Sulfonamide derivatives have shown promise in cancer research, particularly as inhibitors of various cancer cell lines. For example, novel sulfonamides with a 3,4-dimethoxyphenyl moiety were synthesized and demonstrated significant in vitro anticancer activity against human cancer cell lines, including hepatocellular, medulloblastoma, cervical, and colon cancers, by inhibiting vascular endothelial growth factor receptor (VEGFR)-2, a key target in cancer therapy (Ghorab et al., 2016).

Enzyme Inhibition

Sulfonamide derivatives are also explored for their enzyme inhibitory activities. Research into pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors highlighted their potential for treating conditions associated with enzyme dysregulation. These compounds showed low cytotoxicity and significant inhibitory potency, suggesting their applicability in therapeutic interventions (Ozgun et al., 2019).

Molecular Docking and Theoretical Studies

Further, sulfonamide derivatives have been the subject of molecular docking and Density Functional Theory (DFT) studies to understand their interactions with biological targets and predict their biological activity. For instance, novel benzenesulfonamide derivatives were synthesized and their structures analyzed via DFT calculations, highlighting the role of theoretical and computational chemistry in drug design and discovery (Fahim & Shalaby, 2019).

Antioxidant Properties

Some sulfonamide derivatives have been identified for their antioxidant properties, which are crucial in combating oxidative stress related to various diseases. The synthesis and evaluation of dihydropyridine analogs as antioxidants revealed that these compounds could act as potent antioxidants and metal chelating agents, potentially useful in treating diseases associated with oxidative stress (Sudhana & Adi, 2019).

Safety And Hazards

The compound’s toxicity, flammability, and environmental impact would be assessed. This information is often found in the compound’s Material Safety Data Sheet .

Future Directions

This could involve predicting potential applications for the compound based on its properties, or suggesting further studies that could be done to learn more about the compound .

properties

IUPAC Name

4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2S/c1-14(2)19(17,18)16-8-6-15(7-9-16)12-5-3-4-11(13)10-12/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTXZLHFSCBLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.